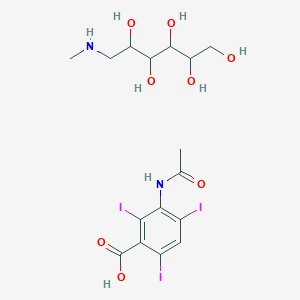

3-Acetamido-2,4,6-triiodo-benzoate

Description

Properties

Molecular Formula |

C16H23I3N2O8 |

|---|---|

Molecular Weight |

752.08 g/mol |

IUPAC Name |

3-acetamido-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C9H6I3NO3.C7H17NO5/c1-3(14)13-8-5(11)2-4(10)6(7(8)12)9(15)16;1-8-2-4(10)6(12)7(13)5(11)3-9/h2H,1H3,(H,13,14)(H,15,16);4-13H,2-3H2,1H3 |

InChI Key |

CUNJTOHTJOOFJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I.CNCC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Acetamido 2,4,6 Triiodo Benzoate

Established Synthetic Pathways for 3-Acetamido-2,4,6-triiodobenzoate

The creation of 3-Acetamido-2,4,6-triiodobenzoate involves a multi-step process that has been refined to ensure high purity and yield. The core of the synthesis lies in the controlled iodination of a substituted benzoic acid precursor.

Precursor Synthesis and Reaction Optimization Strategies

The primary precursor for the synthesis is 3-aminobenzoic acid, which undergoes acylation to form 3-acetamidobenzoic acid. A common starting material in some industrial processes is 3,5-diacetamidobenzoic acid. google.com In this strategy, the reaction conditions are optimized so that one acetamido group is selectively hydrolyzed to an amino group, which then directs the subsequent iodination. google.com

Optimization of the synthesis focuses on controlling the iodination step to prevent the formation of di-iodinated or other unwanted byproducts. A key strategy involves the gradual introduction of the 3-acetamido-5-aminobenzoic acid precursor into an aqueous acid system containing a stabilized excess of an iodinating agent like iodine chloride (ICl). google.com This controlled addition ensures that the highly reactive iodination occurs rapidly and selectively at the desired positions on the aromatic ring. google.com The reaction pH is maintained below 2, and the temperature is elevated to between 60°C and 100°C to facilitate the reaction. google.com

| Parameter | Optimized Condition | Purpose |

| Starting Material | 3,5-Diacetamidobenzoic acid | In situ generation of the reactive precursor. google.com |

| Iodinating Agent | Excess Iodine Chloride (ICl) | Ensures complete tri-iodination. google.com |

| Reaction Medium | Aqueous acid system | Stabilizes the iodinating agent. google.com |

| pH | < 2 | Controls hydrolysis and reaction rate. google.com |

| Temperature | 60°C - 100°C | Increases reaction kinetics. google.com |

Specific Acylation and Iodination Reaction Conditions in Laboratory Synthesis

In a laboratory setting, the synthesis involves two main transformations: acylation and iodination.

Acylation: The introduction of the acetamido group (-NHCOCH₃) is achieved by reacting an aminobenzoic acid with an acylating agent. A common method is the mixed anhydride (B1165640) procedure, where an acylated amino acid is reacted with an acyl halide to form a mixed anhydride, which then acylates the target aminobenzoic acid.

Iodination: The key step is the electrophilic substitution of hydrogen atoms on the benzene (B151609) ring with iodine. For the synthesis of related compounds, such as 3-acetamido-5-amino-2,4,6-triiodobenzoic acid, the precursor is added to a solution containing a significant excess of stabilized iodine chloride, often as a sodium tetrachloroiodate (NaICl₄) solution. google.com The reaction is typically heated to around 86°C for several hours. google.com The use of an excess of the iodinating reagent is critical to drive the reaction to completion and achieve the desired tri-iodinated product, minimizing di-iodinated impurities. google.com

Research-Scale Purification and Isolation Techniques for 3-Acetamido-2,4,6-triiodobenzoate

Following the synthesis, the crude product is isolated and purified to remove unreacted starting materials, reagents, and byproducts. A typical purification protocol involves the following steps:

Precipitation: The desired product often precipitates out of the acidic reaction mixture upon completion. google.com In some procedures, the reaction mixture is cooled, and the excess iodinating agent is quenched, for example, with sodium metabisulfite. The pH is then adjusted to precipitate the product. google.comgoogle.com

Filtration and Washing: The solid precipitate is collected by filtration and washed thoroughly with water to remove residual acids and salts. google.com

Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as acetic acid. iajpr.com

Decolorization: If the product is colored due to impurities, a solution of the product may be treated with activated charcoal before recrystallization to adsorb the colored species.

The purity of the final compound is often assessed using techniques like thin-layer chromatography (TLC) and by measuring its melting point.

Derivatization and Analog Development from the Triiodobenzoate Scaffold

The 3-acetamido-2,4,6-triiodobenzoate structure serves as a versatile scaffold for creating a variety of analogs through derivatization of its functional groups.

N-Alkylation and Esterification Reactions on Triiodobenzoate Structures

N-Alkylation: The nitrogen atom of the acetamido group can be alkylated to introduce further diversity. For instance, the related compound 3-acetamido-5-amino-2,4,6-triiodobenzoic acid can be N-methylated by treatment with dimethyl sulphate in an alkaline aqueous solution. google.com Subsequent acidification yields the N-methylated product. google.com This N-alkylation is a key step in the synthesis of more complex derivatives like Metrizoic acid. google.com

Esterification: The carboxylic acid group of 3-acetamido-2,4,6-triiodobenzoic acid can be converted into an ester. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The ethyl ester of 3-acetamido-2,4,6-triiodobenzoic acid is a known derivative. chemicalbook.com General methods for esterification, such as using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with an alcohol, are also applicable to benzoic acid derivatives. researchgate.net

| Reaction | Reagents | Functional Group Modified |

| N-Alkylation | Dimethyl sulphate, KOH | Acetamido group google.com |

| Esterification | Ethanol, Acid catalyst | Carboxylic acid group iajpr.comchemicalbook.com |

Strategies for Introducing Diverse Functional Groups in Iodinated Benzoate (B1203000) Derivatives

Beyond simple N-alkylation and esterification, various strategies can be employed to introduce a wide range of functional groups onto the iodinated benzoate core, creating a library of analogs.

One powerful method involves starting with precursors that have other functional groups, which are then converted to the desired acylamido group at a later stage of the synthesis. For example, syntheses can start with precursors containing nitro or sulfamino groups. google.com These groups can be chemically modified through reduction and acylation steps, either before or after the iodination of the benzene ring, allowing for a diverse array of final products. google.com

Another strategy involves rearrangement reactions. In the presence of a base, certain 5-acylamino-alkoxy-substituted triiodobenzoic acid derivatives can undergo rearrangement to yield different 5-acylamino isomers, providing access to compounds that may be difficult to obtain through direct synthesis.

The amino group on precursors like 3-amino-5-acetamidobenzoic acid can be a handle for introducing other functionalities. For example, it can be converted into a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce cyano, halo, or hydroxyl groups, significantly expanding the chemical space of accessible derivatives.

Formation and Study of Salt Forms and Complexes for Research Purposes

The carboxylate group of 3-acetamido-2,4,6-triiodobenzoic acid provides a reactive site for the formation of various salt forms and coordination complexes, which are synthesized for diverse research applications. The creation of metallic salts is a common strategy to modify the physicochemical properties of the parent compound. For instance, the sodium salt of the related compound, 3,5-diacetamido-2,4,6-triiodobenzoate (also known as sodium amidotrizoate), has been studied to understand its biological interactions, such as its effect on the growth and metabolism of green algae. researchgate.net Such studies help in evaluating the environmental and biological impact of iodinated aromatic compounds.

The formation of coordination complexes with metal ions is another area of investigation. Research into benzoate derivatives demonstrates their capability to form complexes with metals like lead(II). mdpi.com The synthesis of these complexes is often influenced by the solvent used (e.g., water, DMSO, or MeOH), which can determine the nature and structure of the resulting polymer. mdpi.com The study of such complexes is crucial for understanding the coordination properties of the metal cation and for developing new materials with specific properties, such as photoluminescence. mdpi.com While direct research on complexes of 3-acetamido-2,4,6-triiodo-benzoate is specific, the principles are drawn from broader studies on benzoate derivatives, where the carboxylate group deprotonates to coordinate with the metal center. mdpi.com

Emerging Synthetic Approaches for Novel Iodinated Benzoate Compounds

The synthesis of iodinated compounds has been evolving to overcome the limitations of traditional methods, which often required harsh conditions like high temperatures or strong oxidizing agents. researchgate.net Modern approaches focus on efficiency, sustainability, and the ability to introduce iodine into more complex and sensitive molecules.

One significant area of development is in the synthesis of precursors for radioiodination. Functionalized aryl stannanes are critical precursors for preparing iodine-labeled probes. snmjournals.org Conventionally made using palladium-catalyzed procedures, newer, non-palladium-catalyzed processes are emerging to avoid the expense and difficulty of removing the catalyst. snmjournals.org For example, a high-yield, five-step synthesis for 2-(tributylstannyl)benzoate succinimide (B58015) has been developed using an organozinc intermediate, which is more compatible with various functional groups. snmjournals.org

Alternative iodinating reagents and reaction conditions are also being explored. Aromatic iodination has been achieved using iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride, and sulfuric acid. nih.gov This method allows for the iodination of deactivated aromatic rings, with the resulting intermediates being reduced to the final iodinated products in good yields. nih.gov Another approach involves the iodination of substituted anilines using a mixture of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in methanol (B129727) to produce iodinated aniline (B41778) derivatives, which can then be reacted with acid chlorides to form novel N-substituted iodobenzamides. buet.ac.bd

Furthermore, research is extending into the creation of iodinated macromolecular compounds for advanced applications. mdpi.com Strategies include the chemical conjugation of iodinated molecules onto polymer backbones, such as dendrimers and star polyesters. mdpi.com For example, iodinated poly(ethylene oxide) (PEO) block-co-polymers have been synthesized for potential use as contrast agents. chemrxiv.org These methods represent a shift towards creating larger, functionalized molecules where the properties of the polymer can be combined with the characteristics of the iodinated benzoate moiety. mdpi.comchemrxiv.org

Data Tables

Table 1: Comparison of Synthetic Approaches for Iodinated Benzoates

| Synthetic Approach | Key Reagents/Catalysts | Target Compound Type | Advantages |

| Non-Palladium-Catalyzed Stannylation | Organozinc iodide, nBu₃SnCl | Aryl stannane (B1208499) precursors | Avoids expensive palladium catalyst, convenient, high yield. snmjournals.org |

| Iodic Acid Iodination | HIO₃, H₂SO₄, Ac₂O, AcOH | Iodoarenes from deactivated rings | Utilizes a single iodinating reagent, effective for various arenes. nih.gov |

| Two-Step Iodobenzamide Synthesis | KI, KIO₃, Acid Chlorides | N-substituted iodobenzamides | Catalyst-free, convenient method for specific amide derivatives. buet.ac.bd |

| Polymer Conjugation | Iodinated compounds, Polymers (e.g., PEO) | Iodinated macromolecular agents | Combines properties of polymers with small iodinated molecules. mdpi.comchemrxiv.org |

Advanced Analytical Methodologies for 3 Acetamido 2,4,6 Triiodo Benzoate and Derivatives

Chromatographic Techniques for Separation and Quantification in Research

Chromatographic methods are fundamental in the analysis of 3-Acetamido-2,4,6-triiodo-benzoate and its derivatives, offering robust separation and quantification capabilities.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, including tri-iodinated benzoate (B1203000) derivatives. youtube.com The development of a successful HPLC method involves a systematic process of optimizing various chromatographic parameters to achieve the desired separation. nih.govresearchgate.net

A typical HPLC method validation process, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH), evaluates several key parameters to ensure the method is reliable and reproducible for its intended purpose. youtube.comnih.gov These parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components like impurities or excipients. nih.gov

Linearity: This establishes the relationship between the concentration of the analyte and the detector's response over a specific range. nih.gov

Accuracy: This determines the closeness of the test results obtained by the method to the true value. researchgate.net

Precision: This assesses the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. researchgate.net

Robustness: This measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters. youtube.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. youtube.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. youtube.com

For instance, a reversed-phase HPLC (RP-HPLC) method might be developed using a C18 column. nih.govresearchgate.net The mobile phase could consist of a mixture of a buffer solution and an organic solvent, such as methanol (B129727) or acetonitrile, run in an isocratic or gradient elution mode. nih.govresearchgate.net Detection is often performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. researchgate.net

The validation of such a method ensures its suitability for routine analysis and quality control of pharmaceutical formulations containing these compounds. nih.gov

Table 1: Key Parameters in HPLC Method Validation

| Parameter | Description |

| Specificity | Ensures the method is selective for the target analyte. nih.gov |

| Linearity | Evaluates the proportional relationship between concentration and detector response. nih.gov |

| Accuracy | Determines how close the measured value is to the true value. researchgate.net |

| Precision | Measures the repeatability and reproducibility of the method. researchgate.net |

| Robustness | Assesses the method's reliability with minor variations in parameters. youtube.com |

| LOD | The minimum concentration at which the analyte can be detected. youtube.com |

| LOQ | The minimum concentration at which the analyte can be quantified accurately. youtube.com |

Application and Performance Evaluation of Capillary Electrophoresis (CE-UV) in Compound Analysis

Capillary electrophoresis (CE) with UV detection is another powerful analytical technique for the separation and quantification of charged species, including iodinated compounds. nih.gov In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow capillary filled with a background electrolyte (BGE).

A key aspect of using CE-UV for compounds that lack a strong UV chromophore is the need for derivatization. nih.gov This involves reacting the analyte with a labeling agent to attach a UV-absorbing moiety. nih.gov For example, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) can be used to derivatize amino acids, allowing for their detection by UV. nih.gov The derivatization conditions, such as pH, temperature, and reagent concentration, must be carefully optimized to ensure complete and reproducible reaction. nih.gov

The performance of a CE-UV method is evaluated based on several parameters: nih.gov

Separation Efficiency: The ability to achieve baseline separation of the analytes of interest. This is influenced by factors like BGE composition and pH, applied voltage, and capillary temperature. nih.gov

Linearity: A good linear relationship between the analyte concentration and the peak area is essential for quantification. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the sensitivity of the method. nih.gov

Precision: Assessed by the relative standard deviations (RSDs) of migration times and peak areas. nih.gov

CE-UV has been successfully applied to the analysis of various compounds in different matrices, demonstrating its utility in research and quality control. nih.gov

Mass Spectrometric and Radiometric Approaches for Precise Characterization

For enhanced sensitivity and structural information, mass spectrometric and radiometric techniques are invaluable in the study of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov This makes it particularly well-suited for the quantification of compounds in complex biological matrices like plasma and urine. nih.govnih.gov

The development of an LC-MS/MS method involves several key steps: nih.gov

Chromatographic Separation: Optimizing the LC conditions (column, mobile phase) to achieve good separation of the analyte from matrix components. nih.gov

Mass Spectrometric Detection: Selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and optimizing the mass spectrometer parameters. nih.gov Quantification is often performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. nih.gov

Sample Preparation: Developing an efficient extraction method, such as solid-phase extraction (SPE), to isolate the analyte from the complex matrix. nih.gov

Method validation for LC-MS/MS is crucial and includes assessing parameters like linearity, accuracy, precision, matrix effect, and stability. nih.gov The use of a stable isotope-labeled internal standard is often employed to ensure accurate quantification. nih.gov LC-MS/MS has proven to be a powerful tool in various fields, including pharmacokinetic studies and the analysis of metabolites. nih.govnih.gov

Table 2: Typical LC-MS/MS Method Validation Parameters

| Parameter | Description |

| Linearity | Establishes the range over which the assay is quantitative. nih.gov |

| Accuracy & Precision | Ensures the method provides true and reproducible results. nih.gov |

| Matrix Effect | Evaluates the influence of the biological matrix on analyte ionization. nih.gov |

| Extraction Recovery | Measures the efficiency of the sample preparation process. nih.gov |

| Stability | Assesses the stability of the analyte under various storage and handling conditions. nih.gov |

Utilization of Radiotracer Techniques (e.g., Iodine-131 labeling) in Metabolic Research Models

Radiotracer techniques, particularly those involving iodine isotopes like Iodine-131 (¹³¹I), are instrumental in metabolic research. nih.gov These techniques allow for the in vivo tracking of labeled compounds, providing valuable insights into their metabolic fate. nih.govnih.gov

The fundamental principle of radiotracer studies is that a biological system cannot distinguish between different isotopes of the same element. kkwagh.edu.in By introducing a radioactively labeled compound, its journey through various metabolic pathways can be followed by detecting the emitted radiation. slideshare.net

In the context of tri-iodinated benzoates, ¹³¹I-labeling can be used to:

Monitor the retention and distribution of the compound in animal models using techniques like gamma camera imaging. nih.gov

Identify and quantify metabolic products through chromatographic methods like column and thin-layer chromatography. nih.gov

Study the efflux transport of iodide liberated from the metabolism of these compounds in specific organs like the brain. nih.gov

The synthesis of the radiolabeled compound is a critical first step, and various methods exist for incorporating radioiodine into molecules. mdpi.com The choice of method depends on the specific compound and the desired labeling position. mdpi.com While powerful, radiotracer techniques require specialized facilities and careful handling of radioactive materials. nih.gov

Overcoming Analytical Challenges and Methodological Advancements in Triiodobenzoate Research

The analysis of tri-iodinated benzoates and other complex molecules presents several analytical challenges. nih.gov These can include issues with sensitivity, selectivity in complex matrices, and the stability of the analytes. pharmafocusamerica.com

Methodological advancements are continuously being made to address these challenges. For instance, the development of more sophisticated analytical instruments, such as high-resolution mass spectrometers, provides greater sensitivity and structural information. nih.gov In chromatography, the advent of ultra-high-performance liquid chromatography (UHPLC) allows for faster separations with higher resolution. nih.gov

Furthermore, improvements in sample preparation techniques are crucial for removing interfering substances and concentrating the analyte of interest. pharmafocusamerica.com The use of derivatization to enhance the detectability of certain compounds is another important strategy. nih.gov

The ongoing evolution of analytical methodologies is essential for advancing research on tri-iodinated benzoates and other complex pharmaceutical compounds, ultimately leading to a better understanding of their properties and behavior. nih.govnih.gov

Investigations of Biochemical and Biological Interactions of 3 Acetamido 2,4,6 Triiodo Benzoate in in Vitro and Non Clinical Models

Role as an Impurity or Degradation Product in Pharmaceutical Preparations (e.g., Diatrizoic Acid)

Diatrizoic acid, chemically known as 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid, is a widely used iodinated radiographic contrast agent. nih.gov1mg.com The stability and purity of pharmaceutical preparations containing diatrizoic acid are critical. During synthesis and storage, or under conditions of acidic or alkaline hydrolysis, diatrizoic acid can degrade, leading to the formation of various impurities. nih.gov

One of the primary degradation products is the 3,5-diamino derivative, which is formed through the cleavage of the acetylamino groups and is also a synthetic precursor. nih.gov While 3-Acetamido-2,4,6-triiodo-benzoate is not explicitly identified as a principal impurity in the reviewed literature, its structure—featuring a single acetamido group as opposed to diatrizoic acid's two—suggests it could be a potential intermediate in the deacetylation process or a related substance arising from the manufacturing pathway. The European Pharmacopoeia and other suppliers list several related impurities for diatrizoic acid (also known as amidotrizoic acid), such as 5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid, 3-(Acetylamino)-5-[(iodoacetyl)amino]-2,4,6-triiodobenzoic Acid, and 3-Acetamido-5-(diacetylamino)-2,4,6-triiodo-benzoic acid. pharmaffiliates.compharmaffiliates.comnih.gov The presence of these structurally similar molecules underscores the complexity of impurity profiles in diatrizoic acid preparations.

In Vitro Studies on Non-Mammalian Biological Systems

The effects of triiodobenzoate derivatives have been notably studied in the aquatic plant Wolffia arrhiza, the smallest vascular plant. Research using sodium amidotrizoate (the sodium salt of diatrizoic acid), a compound structurally related to this compound, reveals a significant, concentration-dependent impact on plant growth and metabolism. researchgate.netpjoes.com

At higher concentrations (10⁻⁵ to 10⁻⁴ M), sodium amidotrizoate acts as a strong inhibitor. It suppresses the growth of W. arrhiza, measured by fresh weight, by 21-30%. researchgate.netpjoes.com This inhibition extends to key biochemical components, with reductions observed in chlorophyll (B73375) a (9-30%), chlorophyll b (26-30%), total carotenoids (28-41%), monosaccharides (6-10%), and water-soluble proteins (10-28%). researchgate.netpjoes.com

Conversely, at lower concentrations (10⁻⁷ to 10⁻⁶ M), the compound exhibits a stimulatory effect, increasing the levels of these biochemicals, with the exception of total carotenoids. researchgate.netpjoes.com The most diluted concentration tested, 10⁻⁸ M, showed no statistically significant effect on the plant. researchgate.netpjoes.com

Below is an interactive table summarizing the dose-dependent effects of sodium amidotrizoate on Wolffia arrhiza.

| Concentration (M) | Effect on Fresh Weight | Effect on Chlorophylls & Proteins | Effect on Carotenoids | Effect on Antioxidant Enzymes |

|---|---|---|---|---|

| 10⁻⁴ - 10⁻⁵ | Strong Inhibition (21-30% decrease) | Inhibition | Inhibition (28-41% decrease) | Not specified (protein content decreased) |

| 10⁻⁶ - 10⁻⁷ | Stimulation | Stimulation | No significant increase | Two-fold increase (APX & NADH Peroxidase) |

| 10⁻⁸ | No significant effect | No significant effect | No significant effect | No significant effect |

The observed effects of sodium amidotrizoate on Wolffia arrhiza are thought to stem from its structural similarity to 2,3,5-triiodobenzoic acid (TIBA). researchgate.netpjoes.com TIBA is a well-known synthetic plant growth regulator that acts as an anti-auxin. pjoes.com The primary mechanism of TIBA is the non-competitive inhibition of the auxin efflux carrier system located in the plant cell's plasma membrane. pjoes.com This system is crucial for directional auxin transport, which governs fundamental plant processes like cell division, tropisms, and differentiation. pjoes.com

By analogy, it is proposed that sodium amidotrizoate and related triiodobenzoate derivatives interfere with the same auxin transport pathway. researchgate.net The inhibitory effects at high concentrations align with the disruption of essential growth processes regulated by auxin. The stimulatory effects at low concentrations, including the two-fold increase in the activity of stress-related enzymes like ascorbate (B8700270) peroxidase and NADH peroxidase, suggest a more complex regulatory role, possibly triggering a hormetic stress response in the plant. researchgate.net

Exploration of Molecular Interactions in Model Systems

Research has shown that iodinated contrast media can participate in significant molecular interactions, such as the formation of iodoproteins. Studies have demonstrated that in the presence of contrast agents like diatrizoate meglumine, gamma irradiation can induce the formation of iodinated serum proteins both in vitro and in vivo. nih.gov This reaction is understood to be mediated by a free radical mechanism. nih.gov

The generation of these potentially antigenic iodo-proteins can be prevented by the presence of a free radical scavenger like ascorbate. nih.gov Although the quantity of such proteins formed during standard radiographic procedures is likely very small, it could be sufficient to provoke hypersensitivity reactions in individuals who have been previously sensitized to similar iodo-proteins. nih.gov This radiation-induced process serves as a valuable model for understanding how other iodinated compounds might form protein adducts through free radical pathways. nih.gov Such free radicals can also be generated in pharmaceutical formulations through other means, such as mechanical stress or the presence of trace metal impurities, which can initiate oxidative processes. mdpi.com

Triiodobenzoate derivatives have been shown to directly modulate the activity of specific enzymes in biochemical assays. As detailed in the study on Wolffia arrhiza, sodium amidotrizoate demonstrated a clear, concentration-dependent effect on enzymatic activity. researchgate.net

The table below summarizes the enzymatic modulation observed.

| Compound | Model System | Concentration (M) | Enzymes Affected | Observed Effect |

|---|---|---|---|---|

| Sodium Amidotrizoate | Wolffia arrhiza | 10⁻⁶ - 10⁻⁷ | Ascorbate Peroxidase (APX), NADH Peroxidase | Two-fold increase in activity |

| 10⁻⁴ - 10⁻⁵ | Total water-soluble proteins (enzymes) | Decrease in total content |

Pharmacokinetic and Metabolic Pathway Research Utilizing Deuterated Triiodobenzoate Analogues

The use of deuterated analogues, where one or more hydrogen atoms are replaced by its heavier, stable isotope deuterium (B1214612), is a powerful strategy in drug discovery and development to investigate and modulate a compound's pharmacokinetic profile. This approach, known as the "deuterium isotope effect," can significantly alter the rate of metabolic reactions, thereby influencing the drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govjuniperpublishers.comnih.gov

Theoretical Framework for Deuterated this compound Studies

The metabolism of xenobiotics like this compound often involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.gov The breaking of a carbon-hydrogen (C-H) bond is frequently the rate-limiting step in these reactions. Since a carbon-deuterium (C-D) bond is stronger and requires more energy to break than a C-H bond, replacing hydrogen with deuterium at a metabolically active site can slow down the rate of metabolism. juniperpublishers.comacs.org This can lead to a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen.

In the context of this compound, research utilizing deuterated analogues would aim to:

Identify Metabolic "Hot Spots": By selectively replacing hydrogen atoms with deuterium at different positions on the molecule (e.g., the acetyl methyl group, the aromatic ring), researchers can pinpoint the primary sites of metabolic attack. A significant decrease in the formation of a particular metabolite when a specific position is deuterated would identify that site as a "hot spot" for metabolism.

Elucidate Metabolic Pathways: Deuteration can help to unravel complex metabolic pathways. If blocking one metabolic route via deuteration leads to an increase in other metabolites, it reveals the presence of alternative or "shunt" metabolic pathways. nih.gov

Modulate Pharmacokinetic Parameters: The primary goal of many deuteration studies is to improve a drug's pharmacokinetic profile. By slowing metabolism, deuteration can lead to increased bioavailability and a longer duration of action.

Expected In Vitro and Non-Clinical Research Models

The investigation of deuterated triiodobenzoate analogues would typically involve a series of in vitro and non-clinical studies:

In Vitro Metabolic Stability Assays: These experiments would involve incubating the deuterated and non-deuterated compounds with liver microsomes, hepatocytes, or recombinant CYP enzymes from various species (e.g., rat, dog, human). The rate of disappearance of the parent compound and the formation of metabolites would be measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS). The results would provide a direct comparison of the metabolic stability of the deuterated analogue versus the original compound.

Metabolite Identification: High-resolution mass spectrometry would be employed to identify the chemical structures of metabolites formed in in vitro systems. This would confirm whether deuteration successfully blocked metabolism at the intended site or if it resulted in metabolic switching to other positions on the molecule.

Non-Clinical Pharmacokinetic Studies: These studies would be conducted in animal models (e.g., rodents, canines) to evaluate the in vivo effects of deuteration. Following administration of the deuterated and non-deuterated compounds, blood and urine samples would be collected at various time points to determine key pharmacokinetic parameters.

Illustrative Data from Hypothetical Studies

As no specific data exists for deuterated this compound, the following tables are illustrative of the types of data that would be generated and analyzed in such research.

Table 1: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound | 45 | 15.4 |

| Deuterated Analogue (D₃-acetyl) | 120 | 5.8 |

This table illustrates how deuteration of the acetyl group could lead to a longer half-life and lower intrinsic clearance, indicating reduced metabolic breakdown.

Table 2: Hypothetical Pharmacokinetic Parameters in Rats

| Compound | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) |

| This compound | 850 | 2550 | 2.1 |

| Deuterated Analogue (D₃-acetyl) | 1100 | 4400 | 4.5 |

Applications of 3 Acetamido 2,4,6 Triiodo Benzoate in Chemical and Scientific Disciplines

Function as a Key Building Block in Organic Synthesis and Medicinal Chemistry Research

The 3-Acetamido-2,4,6-triiodobenzoic acid structure serves as a crucial intermediate and foundational building block in the synthesis of more complex molecules, particularly non-ionic X-ray contrast agents. encyclopedia.pubgoogle.com The synthesis of these agents involves multiple steps, making the purity and yield at each stage critical for the quality of the final product. google.com

Researchers are continuously investigating methods to make the synthesis of these compounds more efficient and environmentally friendly. mdpi.com The core structure, often derived from 5-amino-2,4,6-triiodoisophthalic acid, undergoes acetylation to produce the 5-acetamido derivative, a key step in building the final contrast agent molecules. google.com A patented method, for instance, describes the acetylation of 5-amino-2,4,6-triiodoisophthalic acid dichloride in an organic solvent with an acid catalyst to produce the acetamido derivative with high yield and purity. google.com

Beyond contrast media, the principles of using substituted benzene (B151609) rings as scaffolds are fundamental in medicinal chemistry. For example, benzo[1,2-b:4,5-b']dithiophene (BDT) is another benzene-based building block used to generate semiconducting polymers for applications in organic electronics. nih.gov Similarly, three-dimensional cyclopropyl (B3062369) building blocks are designed and synthesized for use in fragment-based drug discovery, demonstrating the broad utility of tailored core structures in creating novel pharmaceutical agents. whiterose.ac.uk The triiodobenzoate scaffold, with its multiple functionalization points, thus represents a versatile platform for developing new chemical entities.

Utility in Quality Control and Purity Assessment Methodologies for Related Compounds

The well-controlled production of iodinated pharmaceuticals necessitates robust quality control and purity assessment methods. encyclopedia.pubmdpi.com Given that these compounds are administered intravascularly, ensuring high purity is paramount. Various analytical techniques are employed to quantify these compounds in pharmaceutical formulations and biological samples.

A key method is high-performance liquid chromatography (HPLC), often with ultraviolet (UV) detection. researchgate.net For example, a method for producing 5-acetamido-2,4,6-triiodoisophthalic acid reported a final product with 99.6% purity as determined by HPLC. google.com

Electrochemical methods also provide a viable alternative to chromatography for the determination of iodinated contrast agents. A study developed a differential pulse voltammetry (DPV) technique for the quantification of iopromide, iodixanol, and amidotrizoic acid (a compound closely related to 3-acetamido-2,4,6-triiodobenzoate). researchgate.net The method was successfully applied to pharmaceutical formulations and artificial urine samples, demonstrating its utility in quality control. The study established key validation parameters, including linearity, detection limits, and recovery rates. researchgate.net

Table 1: Voltammetric Determination of Iodinated Contrast Agents

| Compound | Concentration Range (mM) | Limit of Detection (LOD) (mM) | Limit of Quantification (LOQ) (mM) | Recovery (%) |

|---|---|---|---|---|

| Iodixanol (ION) | 0.032–0.258 | 0.009 | 0.032 | 94.44 - 101.05 |

| Iopromide (IOP) | 0.039–0.394 | 0.012 | 0.039 | 94.44 - 101.05 |

| Amidotrizoic Acid (DTZA) | 0.041–0.326 | 0.013 | 0.041 | 94.44 - 101.05 |

Data sourced from a study on the determination of iodinated X-ray contrast agents using differential pulse voltammetry. researchgate.net

Significance in Environmental Chemistry Research

The widespread use and high chemical stability of iodinated contrast media have led to their emergence as environmental micropollutants. encyclopedia.pubnih.gov These compounds are often detected in hospital effluents, sewage, surface water, and even drinking water because they are recalcitrant to conventional water treatment processes. nih.govresearchgate.net

A significant environmental concern is the potential for these compounds to form toxic iodinated disinfection by-products (I-DBPs) when they react with disinfectants like chlorine during water treatment. mdpi.comnih.gov This has prompted extensive research into effective removal and degradation strategies.

Current research focuses on advanced oxidation processes (AOPs) and advanced reduction processes (ARPs) to break down these persistent molecules. mdpi.comnih.gov While AOPs are widely studied, they can have poor deiodination efficiency and risk forming other toxic intermediates. nih.gov Reduction technologies, conversely, show high deiodination rates and are effective at targeted removal. nih.gov The ultimate goal is the complete mineralization of the compounds, breaking them down into harmless inorganic substances. mdpi.com The study of the environmental fate and remediation of 3-acetamido-2,4,6-triiodo-benzoate and related compounds is a critical area of environmental chemistry, aiming to mitigate the impact of these essential medicines on the ecosystem. researchgate.netnih.gov

Evaluation of Non-Biological Material Interactions (e.g., Corrosion Inhibition Studies)

While direct studies on the corrosion inhibition properties of this compound are not prominent, the broader class of benzamide (B126) derivatives has shown significant potential in materials science for preventing corrosion. These compounds can adsorb onto a metal surface, forming a protective film that inhibits both anodic metal dissolution and cathodic hydrogen evolution reactions. nih.gov

For instance, a study on N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) demonstrated its effectiveness as a corrosion inhibitor for C38 steel in a hydrochloric acid solution. The inhibitor's performance was evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy. nih.gov The results showed that the inhibition efficiency increased with the concentration of the compound, reaching over 90%. nih.gov The adsorption of this molecule onto the steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a stable protective monolayer. nih.gov Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations further confirmed that the interaction involves electron-donating heteroatoms and π-electron systems within the molecule. nih.gov

This research on a related acetamido-phenyl-benzamide structure suggests that the this compound scaffold, with its own set of heteroatoms and π-electron system, could potentially be explored for similar applications in corrosion inhibition.

Table 2: Corrosion Inhibition Efficiency of a Benzamide Derivative (MPAPB) on C38 Steel

| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 1.39 | - |

| 0.01 | 0.31 | 77.7 |

| 0.1 | 0.16 | 88.5 |

| 0.5 | 0.11 | 92.1 |

| 1.0 | 0.07 | 95.1 |

Data sourced from a gravimetric study on the corrosion inhibition of C38 steel after 24 hours of immersion. nih.gov

Development of Novel Research Probes and Reagents Based on the Triiodobenzoate Scaffold

The unique structure of iodinated benzoic acids makes them valuable starting materials for the synthesis of novel chemical reagents. The presence of iodine atoms, which can participate in various chemical transformations, allows for the creation of specialized molecules with unique reactivity.

Research in this area has led to the development of new hypervalent iodine(III) reagents. For example, vinylbenziodoxolones (VBX) were synthesized in a one-pot reaction from 2-iodobenzoic acid. nih.gov These bench-stable reagents exhibit unusual reactivity in vinylation reactions, demonstrating how the iodinated benzoic acid scaffold can be leveraged to create powerful new tools for organic synthesis. nih.gov

The inherent physical properties of the triiodobenzoate scaffold, namely its ability to absorb X-rays due to the high atomic number of iodine, is the very basis of its use as a contrast agent. radiopaedia.org This principle could be adapted to develop probes for other research applications where high-Z elements are advantageous. While the primary focus remains on medical imaging, the potential exists to modify the this compound structure to create targeted probes for preclinical research or as reagents in novel analytical methods that rely on elemental detection.

Structure Activity Relationship Sar Studies and Rational Design of Triiodobenzoate Analogues for Research

Comparative Analysis of Substituted Triiodobenzoic Acid Derivatives

The core 2,4,6-triiodobenzoic acid structure is a benzene (B151609) ring substituted with three iodine atoms and a carboxylic acid group. ontosight.ai Its fundamental properties, such as high molecular weight and density, are primarily due to the iodine atoms. However, its utility in research is significantly expanded through the addition of substituents, typically at the 3 and 5 positions. These substituents modulate key parameters like solubility, hydrophilicity, and the ability to engage in non-covalent interactions.

For instance, the parent compound, 2,4,6-triiodobenzoic acid, is only slightly soluble in water. ontosight.ai By introducing amide-linked side chains, derivatives with significantly improved solubility profiles can be created. The specific architecture of these side chains—their length, branching, and the presence of polar functional groups like hydroxyls—are critical determinants of the final properties of the molecule.

Table 1: Comparative Physicochemical Properties of Triiodobenzoic Acid Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Name | Substituent at C3 | Substituent at C5 | Molecular Weight ( g/mol ) | Key Physicochemical Characteristic |

|---|---|---|---|---|

| 2,4,6-Triiodobenzoic acid | -H | -H | 499.81 | Low aqueous solubility. ontosight.ai |

| 3-Acetamido-2,4,6-triiodobenzoic acid | -NHCOCH₃ | -H | 556.84 | Increased polarity over parent compound. |

| Diatrizoic acid | -NHCOCH₃ | -NHCOCH₃ | 613.92 | Enhanced water solubility due to two amide groups. |

Impact of Chemical Modifications on Research-Relevant Molecular Interactions

Chemical modifications to the triiodobenzoate core directly influence how these molecules interact with their environment at a molecular level. These interactions are fundamental to their function in research, whether as probes for imaging, inhibitors of protein function, or tools to study biological transport.

Amide substituents are pivotal in defining the functionality of triiodobenzoate derivatives. The amide group itself is a unique functional group, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov This dual capability allows for specific and directional interactions with biological macromolecules like proteins.

The nature of the acyl group attached to the amide nitrogen has a significant impact:

Methylcarbamoyl (-CONHCH₃): This group, found in compounds like Iothalamic acid, introduces an additional site for hydrogen bonding while maintaining a compact size. The orientation of the amide bond is reversed compared to the acetamido group, which can alter the geometry of hydrogen bonding with a target molecule.

Valeramido (-NHCO(CH₂)₃CH₃): The introduction of a longer alkyl chain like the valeryl group significantly increases the lipophilicity of the molecule. This modification can enhance interactions with hydrophobic pockets in proteins or facilitate passage across lipid membranes in research models. The trade-off is often a decrease in aqueous solubility.

The strategic placement and choice of these amide groups are central to designing molecules with specific affinities. For example, in studies of enzyme inhibition, replacing a simple acetamido group with a bulkier or more lipophilic amide can probe the size and chemical nature of the enzyme's active site. researchgate.net

N-alkylation, the addition of an alkyl group to the nitrogen atom of an amide substituent, is another powerful tool for modifying triiodobenzoate analogues. This modification has two primary consequences:

Elimination of Hydrogen Bond Donation: By replacing the hydrogen on the amide nitrogen with an alkyl group, the molecule's ability to act as a hydrogen bond donor at that position is removed. rsc.org This can be used in research to determine the importance of a specific hydrogen bond for a molecule's interaction with its biological target. If N-alkylation leads to a significant loss of activity (e.g., binding affinity), it suggests the N-H hydrogen bond was critical.

Increased Steric Hindrance and Lipophilicity: The introduction of an alkyl group increases the size (steric bulk) and nonpolar character of the substituent. Even a small methyl group can create steric clashes that prevent a molecule from fitting into a binding site. nih.gov Larger alkyl groups further enhance lipophilicity, which can alter the molecule's distribution in cellular and tissue models.

These effects are utilized in research to dissect molecular interactions. By comparing the biological perturbation caused by an N-H amide-containing compound versus its N-alkylated counterpart, researchers can infer the specific types of interactions (hydrogen bonding vs. hydrophobic) that govern its function. nih.gov For example, a study might compare the membrane transport rates of a standard triiodobenzoate with its N-methylated version to understand the role of hydrogen bonding with transporter proteins.

Principles of Rational Design for Enhancing Specific Research Applications of Triiodobenzoate Compounds

The rational design of novel triiodobenzoate analogues for research hinges on a systematic application of the SAR principles discussed above. The goal is to create molecules optimized for a specific task by strategically modifying the chemical structure.

The design process typically follows these principles:

Define the Research Objective: The first step is to clearly define the intended application. Is the molecule intended to bind to a specific protein, cross a particular biological barrier, or serve as a non-interacting marker for fluid space? The objective dictates the desired physicochemical properties.

Select the Core Scaffold: The triiodinated benzoic acid core is chosen for its intrinsic properties (e.g., radiodensity).

Identify Key Interaction Points: Based on the objective, identify the necessary molecular interactions. For protein binding, this might involve matching hydrogen bond donors/acceptors and hydrophobic regions of the target's binding pocket.

Strategic Substituent Placement: Use side chains (substituents at C3 and C5) to confer the desired properties.

To increase water solubility and minimize non-specific protein binding , use short, polar, hydrophilic side chains with multiple hydrogen bonding sites (e.g., those containing hydroxyl or carboxyl groups).

To enhance binding to a hydrophobic pocket , incorporate more lipophilic moieties, such as longer alkyl chains (e.g., valeramido) or aromatic rings.

To probe the role of specific hydrogen bonds , systematically replace N-H groups with N-alkyl groups (N-alkylation).

Iterative Optimization: The process is often iterative. A series of candidate molecules is synthesized and tested. The results provide new SAR data that informs the next round of design, leading to compounds with progressively enhanced performance for the specific research application. For example, if a compound shows good binding but poor solubility, the next iteration might involve adding a small polar group to the side chain without disrupting the key binding elements.

By applying these principles, researchers can move beyond serendipitous discovery and rationally engineer triiodobenzoate analogues as highly specific and effective tools for scientific investigation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Acetamido-2,4,6-triiodo-benzoate to improve yield and purity?

- Methodological Answer : Use reflux conditions with absolute ethanol and catalytic glacial acetic acid to enhance reaction efficiency, as demonstrated in analogous iodinated benzoate syntheses . Monitor reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization or column chromatography (silica gel, gradient elution) can isolate the compound. Validate purity using melting point analysis and spectroscopic techniques (e.g., ¹H NMR, FTIR) .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Identify proton environments and carbon frameworks, noting deshielding effects from iodine substituents.

- FTIR : Confirm acetyl (C=O stretch ~1650–1700 cm⁻¹) and benzoate (C-O stretch ~1250 cm⁻¹) groups.

- X-ray crystallography : Resolve spatial arrangement of iodine atoms, critical for understanding steric and electronic effects .

Q. How should researchers integrate theoretical frameworks into studies of iodinated benzoate derivatives?

- Methodological Answer : Anchor experimental design to concepts like electronic effects of heavy atoms (iodine’s inductive effects) or steric hindrance in substitution reactions. For example, use density functional theory (DFT) to model charge distribution or predict reactivity patterns. This aligns with evidence-based inquiry principles linking empirical work to conceptual models .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Employ multiscale modeling:

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO).

- Quantum Mechanics (QM) : Calculate transition states for iodinated compound reactions using software like Gaussian or ORCA.

- AI-driven platforms (e.g., COMSOL Multiphysics): Optimize reaction parameters (temperature, solvent) via machine learning .

Q. How can researchers resolve contradictions in spectral data for iodinated benzoates?

- Methodological Answer : Apply multivariate analysis:

- Principal Component Analysis (PCA) : Differentiate spectral outliers caused by solvent interactions or impurities.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.

- Cross-validate data with theoretical predictions (e.g., computed NMR chemical shifts) .

Q. What experimental designs are suitable for studying the biological activity of this compound?

- Methodological Answer : Use factorial design to isolate variables:

- Factors : Concentration, incubation time, cell type.

- Responses : Cytotoxicity (MTT assay), binding affinity (SPR or ITC).

- Statistical tools : ANOVA or Bayesian inference to identify significant interactions .

Q. How can linked survey and trace data enhance studies on compound stability or degradation pathways?

- Methodological Answer : Combine accelerated stability testing (thermal, photolytic) with mass spectrometry (LC-MS/MS) to track degradation products. Integrate metadata (pH, humidity) via digital trace platforms, ensuring ethical alignment in data sharing protocols .

Methodological Considerations

- Handling Air-Sensitive Derivatives : Use Schlenk line techniques for reactions requiring anhydrous/oxygen-free conditions, particularly during acetyl group modifications .

- Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw spectral data via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.